l-Atabrine dihydrochloride

Catalog No.
S2800317
CAS No.
M.F
C23H32Cl3N3O
M. Wt
472.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Atabrine dihydrochloride

Product Name

l-Atabrine dihydrochloride

IUPAC Name

(4R)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride

Molecular Formula

C23H32Cl3N3O

Molecular Weight

472.9 g/mol

InChI

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m1../s1

InChI Key

UDKVBVICMUEIKS-GGMCWBHBSA-N

SMILES

Array

solubility

not available

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

Isomeric SMILES

CCN(CC)CCC[C@@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl

l-Atabrine dihydrochloride, the levorotatory (-)-enantiomer of the well-known 9-aminoacridine derivative quinacrine, is a highly specialized chiral reagent. While racemic quinacrine is globally recognized as an antimalarial, anthelmintic, and non-specific phospholipase A2 (PLA2) inhibitor, the isolated l-Atabrine enantiomer is critical for procurement in advanced pharmacological and chemoinformatics workflows where stereoselectivity dictates target engagement [1]. Exhibiting distinct binding kinetics in the DNA minor groove and differential activity profiles against prion protein (PrPSc) accumulation and p53 activation compared to its dextrorotatory counterpart, l-Atabrine is the required material for resolving enantiomer-specific mechanisms of action[2]. Its high aqueous solubility as a dihydrochloride salt ensures immediate processability in cell culture media, biophysical assays, and chiral pharmacokinetic modeling .

Substituting standard racemic quinacrine dihydrochloride for enantiopure l-Atabrine introduces severe reproducibility risks in target-specific assays. While the racemate is sufficient for basic antimalarial screening—where both enantiomers display equivalent efficacy—it fails in nucleic acid binding and neurodegenerative disease models [1]. The racemic mixture masks the approximately 3-fold higher DNA binding affinity of the (-)-enantiomer and dilutes the stereospecific antiprion dynamics where the opposite (S)-enantiomer is dominant [2]. For buyers sourcing compounds for p53 induction, NF-κB inhibition, or stereoselective pharmacokinetics, failing to procure the specific l-Atabrine enantiomer results in confounded data, sub-optimal target affinity, and the inability to establish precise structure-activity relationships (SAR) [3].

Stereoselective DNA Intercalation Affinity

In biophysical binding assays utilizing synthetic polynucleotides, l-Atabrine (the (-)-enantiomer) demonstrates a substantially higher binding affinity compared to the (+)-enantiomer. Specifically, the binding constant for (-)-quinacrine to poly(dG-dC)·poly(dG-dC) is approximately 3 times higher than that of (+)-quinacrine [1].

Evidence DimensionDNA binding constant to poly(dG-dC)
Target Compound Datal-Atabrine ((-)-quinacrine)
Comparator Or Baseline(+)-quinacrine
Quantified Difference~3-fold higher binding affinity for the (-)-enantiomer
ConditionsEquilibrium dialysis and CD spectroscopy with synthetic polynucleotides

Procurement of l-Atabrine is essential for maximizing intercalative interactions in DNA-binding assays and nucleic acid fluorescence tracking.

Differential Antiprion Activity for Mechanistic Validation

When evaluated for the inhibition of pathogenic prion protein (PrPSc) formation in scrapie-infected neuroblastoma (ScN2a) cells, quinacrine exhibits strict stereoselectivity. While the (S)-enantiomer demonstrates superior antiprion activity, l-Atabrine ((R)-quinacrine) is significantly less active, establishing it as the definitive low-activity stereoisomer [1].

Evidence DimensionInhibition of PrPSc formation
Target Compound Datal-Atabrine ((R)-quinacrine)
Comparator Or Baseline(S)-quinacrine
Quantified Differencel-Atabrine is significantly less active in prion clearance
ConditionsScrapie-infected neuroblastoma (ScN2a) cell assays

l-Atabrine is the mandatory stereospecific control compound for validating that anti-prion activity in acridine derivatives is structurally specific rather than a result of general cytotoxicity.

Enhanced p53 Activation and Minor Groove Fitness

Computational modeling and in vitro assays reveal that the R-enantiomer of quinacrine (l-Atabrine) possesses a 7% better fitness score for binding within the DNA minor groove compared to the S-enantiomer. This superior structural fit translates directly into enhanced biological activity, making l-Atabrine a proportionally better inducer of p53 and inhibitor of NF-κB, resulting in greater cytotoxicity in tumor models [1].

Evidence DimensionDNA minor groove binding fitness and p53 induction
Target Compound Datal-Atabrine ((R)-quinacrine)
Comparator Or Baseline(S)-quinacrine
Quantified Difference7% better minor groove fitness score and proportionally greater p53 induction/cytotoxicity
ConditionsTumor cell lines and in silico minor groove docking models

Buyers targeting wild-type TP53 reactivation in oncology models should select l-Atabrine to maximize target engagement and downstream NF-κB inhibition.

Antimalarial Stereochemical Equivalence

Unlike its differential activity in DNA binding and prion clearance, l-Atabrine shows no stereoselectivity in its antimalarial efficacy. In vitro studies demonstrate that both enantiomers of quinacrine, as well as the racemic form, possess equal activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [1].

Evidence DimensionIn vitro antimalarial activity
Target Compound Datal-Atabrine
Comparator Or BaselineRacemic quinacrine and (+)-quinacrine
Quantified DifferenceEqual efficacy across all forms (no stereoselectivity)
ConditionsIn vitro cultures of chloroquine-sensitive and -resistant P. falciparum

Guarantees that l-Atabrine can be used as a direct substitute for the racemate in baseline antimalarial assays without loss of potency, while preserving stereopurity for off-target profiling.

Stereoselective DNA Intercalation Studies

Due to its ~3-fold higher binding affinity for poly(dG-dC) compared to the (+)-enantiomer, l-Atabrine is the optimal choice for biophysical assays and structural biology studies requiring maximum intercalative interaction within the DNA minor groove [1].

Prion Clearance and Neurodegeneration Assays

As the definitively less active enantiomer for PrPSc inhibition, l-Atabrine serves as an essential stereospecific negative control. It allows researchers to validate that the efficacy of novel 9-aminoacridine libraries is driven by specific target engagement rather than generic cellular toxicity[2].

p53 Reactivation Oncology Workflows

Leveraging its superior minor groove fitness, l-Atabrine is prioritized for oncology research focused on inducing nucleolar stress, activating wild-type TP53, and inhibiting NF-κB in treatment-refractory cancer cell lines, such as squamous cell carcinoma and ovarian cancer[3].

Chiral Pharmacokinetic Modeling and LC-MS/MS Standards

l-Atabrine is utilized as an enantiopure reference standard in chiral chromatography and mass spectrometry to map the stereoselective metabolism, tissue distribution, and P-glycoprotein (P-gp) efflux kinetics of acridine-based therapeutics, ensuring accurate baseline modeling independent of antimalarial activity variations [4].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

471.161096 Da

Monoisotopic Mass

471.161096 Da

Heavy Atom Count

30

Dates

Last modified: 02-18-2024

Explore Compound Types